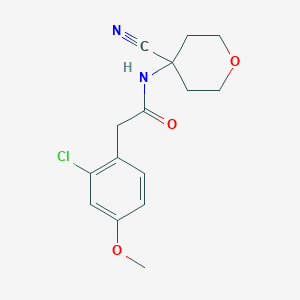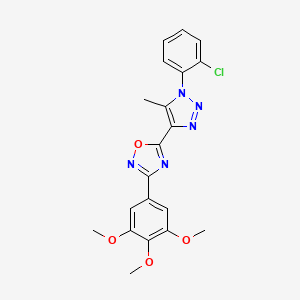
2-(2-Chloro-4-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-Chloro-4-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the field of organic chemistry and medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications in various fields, including anticancer research.
Synthesis Analysis
The synthesis of related compounds involves the interaction of different starting materials to form complex structures with potential biological activity. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is described, which involves linear synthesis and characterization by various spectroscopic methods . Similarly, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides is achieved using 3-fluoro-4-cyanophenol as a primary compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) . These studies provide detailed information on the geometry and electronic structure of the molecules, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For example, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . Additionally, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different heterocyclic compounds . These reactions highlight the versatility of acetamide derivatives in forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structures of C,N-disubstituted acetamides show how intermolecular interactions, such as hydrogen bonding and halogen-π interactions, can influence the solid-state arrangement of these molecules . These properties are important for the practical application of these compounds in medicinal chemistry and other fields.
Propiedades
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-20-12-3-2-11(13(16)9-12)8-14(19)18-15(10-17)4-6-21-7-5-15/h2-3,9H,4-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBKIVKZWJJOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)NC2(CCOCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)
![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)





![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![N-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3004693.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)